molecular formula C15H9NS B14404892 5-Ethynyl-2-phenyl-1,3-benzothiazole CAS No. 84043-03-8

5-Ethynyl-2-phenyl-1,3-benzothiazole

Cat. No.: B14404892
CAS No.: 84043-03-8
M. Wt: 235.31 g/mol
InChI Key: VZDPJACBWQMGLO-UHFFFAOYSA-N
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Description

5-Ethynyl-2-phenyl-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an ethynyl group at the 5-position and a phenyl group at the 2-position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-phenyl-1,3-benzothiazole can be achieved through several methods. One common approach involves the Sonogashira cross-coupling reaction. This reaction typically involves the coupling of 2-iodo-5-phenylbenzothiazole with an ethynyl reagent in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2-phenyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

5-Ethynyl-2-phenyl-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the ethynyl group but shares the benzothiazole core structure.

    5-Methyl-2-phenylbenzothiazole: Contains a methyl group instead of an ethynyl group at the 5-position.

    5-Ethynyl-2-methylbenzothiazole: Contains a methyl group at the 2-position instead of a phenyl group.

Uniqueness

5-Ethynyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both the ethynyl and phenyl groups, which confer distinct chemical and physical properties. The ethynyl group enhances its reactivity and potential for further functionalization, while the phenyl group contributes to its stability and aromaticity.

Properties

CAS No.

84043-03-8

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

5-ethynyl-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C15H9NS/c1-2-11-8-9-14-13(10-11)16-15(17-14)12-6-4-3-5-7-12/h1,3-10H

InChI Key

VZDPJACBWQMGLO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3

Origin of Product

United States

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